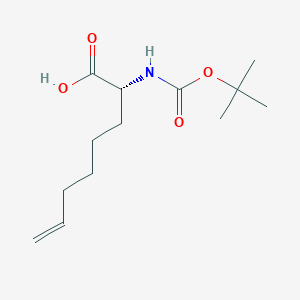

(r)-2-(Boc-amino)oct-7-enoic acid

Descripción general

Descripción

(R)-2-(Boc-amino)oct-7-enoic acid, also known as Boc-amino acid, is a synthetic amino acid that is used in the preparation of peptides and proteins. It is a valuable building block in the synthesis of complex peptides, such as peptide hormones, and is used in a variety of research, biotechnological, and medical applications.

Aplicaciones Científicas De Investigación

Pharmaceuticals

®-2-(Boc-amino)oct-7-enoic acid: is utilized in the pharmaceutical industry primarily as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions to occur at other functional sites of the molecule without interference. This compound can be used in the development of new drugs, especially those that require a specific stereochemistry to interact with biological targets .

Organic Synthesis

In organic chemistry, ®-2-(Boc-amino)oct-7-enoic acid serves as a versatile intermediate. It can undergo various chemical reactions, including coupling reactions and the formation of cyclic compounds through ring-closing metathesis. Its presence in a synthetic pathway can lead to the creation of novel organic compounds with potential applications in different fields of chemistry .

Material Science

This compound finds applications in material science due to its ability to act as a monomer or a cross-linker in polymer synthesis. The Boc-protected amino group provides a site for further functionalization, leading to the development of polymers with specific properties, such as increased thermal stability or biodegradability .

Biochemistry

In biochemistry, ®-2-(Boc-amino)oct-7-enoic acid is used in peptide synthesis. The Boc group protects the amino acid during the synthesis process, allowing for the production of peptides without unwanted side reactions. This is crucial for studying protein structure and function, as well as for creating peptides with therapeutic properties .

Agriculture

The role of ®-2-(Boc-amino)oct-7-enoic acid in agriculture is not directly established, but compounds like this can be used to synthesize plant growth regulators or pesticides. The specificity of the compound’s interactions with biological systems can be harnessed to develop products that target specific physiological processes in plants .

Environmental Science

In environmental science, ®-2-(Boc-amino)oct-7-enoic acid could be used in the synthesis of environmentally friendly chemicals. Its potential to create biodegradable materials or chemicals that have a reduced impact on ecosystems is of particular interest. Research in this area aims to replace more harmful substances with those that have a lesser environmental footprint .

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGCDZGIEOJPMD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-2-(Boc-amino)oct-7-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B1434077.png)

![1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1434085.png)

![2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434093.png)

![3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434094.png)